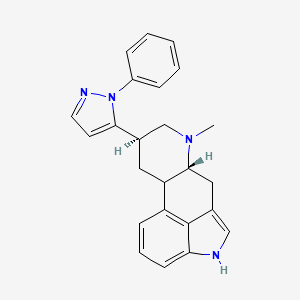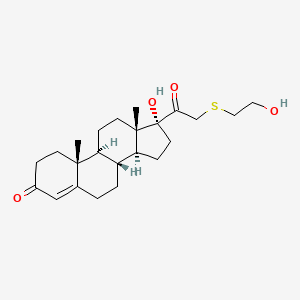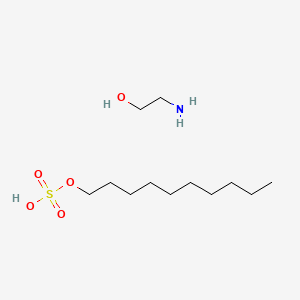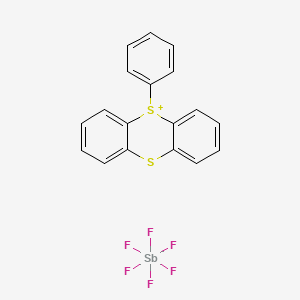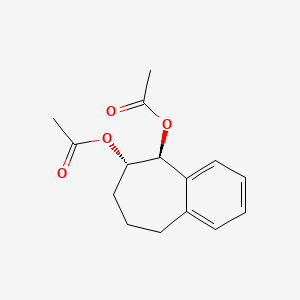
trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-trans-1,2-Diacetoxysuberan is a chemical compound known for its unique structural properties and reactivity It belongs to the class of diacetoxylated compounds, which are characterized by the presence of two acetoxy groups attached to a suberan backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-trans-1,2-Diacetoxysuberan typically involves the acetylation of suberan derivatives. One common method includes the reaction of suberan with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 1,2-trans isomer.
Industrial Production Methods
Industrial production of 1,2-trans-1,2-Diacetoxysuberan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the efficient production of high-quality 1,2-trans-1,2-Diacetoxysuberan.
Análisis De Reacciones Químicas
Types of Reactions
1,2-trans-1,2-Diacetoxysuberan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of suberic acid derivatives.
Reduction: Formation of 1,2-trans-1,2-dihydroxysuberan.
Substitution: Formation of various substituted suberan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-trans-1,2-Diacetoxysuberan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its reactive acetoxy groups.
Mecanismo De Acción
The mechanism of action of 1,2-trans-1,2-Diacetoxysuberan involves the reactivity of its acetoxy groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes and proteins, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1,2-trans-1,2-Diacetoxysuberan can be compared with other diacetoxylated compounds such as:
1,2-cis-1,2-Diacetoxysuberan: Differing in the spatial arrangement of the acetoxy groups, leading to different reactivity and applications.
1,2-Diacetoxycyclohexane: A similar compound with a cyclohexane backbone, used in different synthetic applications.
1,2-Diacetoxyethane: A simpler compound with only two carbon atoms, used as a reagent in organic synthesis.
Propiedades
Número CAS |
93640-73-4 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
[(5S,6S)-5-acetyloxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl] acetate |
InChI |
InChI=1S/C15H18O4/c1-10(16)18-14-9-5-7-12-6-3-4-8-13(12)15(14)19-11(2)17/h3-4,6,8,14-15H,5,7,9H2,1-2H3/t14-,15-/m0/s1 |
Clave InChI |
JMAARSRYDJPILR-GJZGRUSLSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CCCC2=CC=CC=C2[C@@H]1OC(=O)C |
SMILES canónico |
CC(=O)OC1CCCC2=CC=CC=C2C1OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


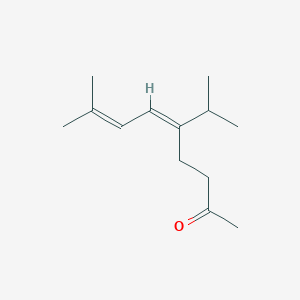
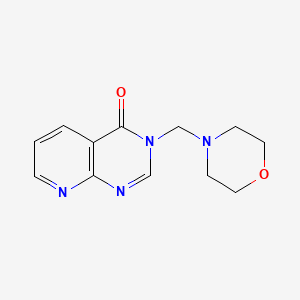
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
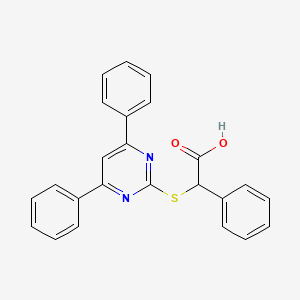
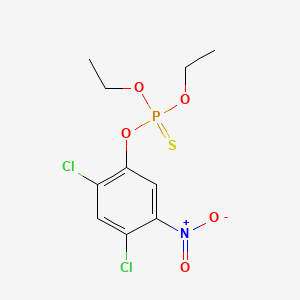
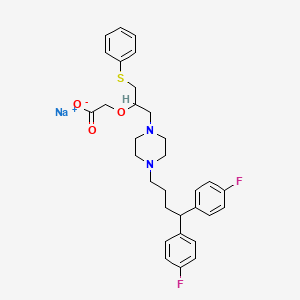
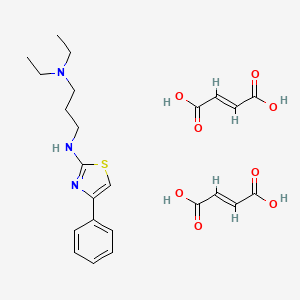
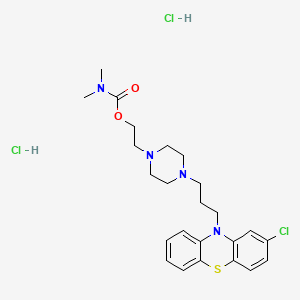
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
